molecular formula C20H18BrNO2S B15398293 N,N-dibenzyl-4-bromobenzenesulfonamide CAS No. 5265-55-4

N,N-dibenzyl-4-bromobenzenesulfonamide

Cat. No.: B15398293
CAS No.: 5265-55-4
M. Wt: 416.3 g/mol
InChI Key: FNHBOLAZAGOTOQ-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-4-bromobenzenesulfonamide (CAS 2759709-24-3) is a brominated benzenesulfonamide derivative of interest in medicinal chemistry and organic synthesis. The molecular formula is C₂₁H₁₉BrClNO₂S, with a molecular weight of 464.8 g/mol . While specific biological data for this exact compound is limited, its structure classifies it among α-halo benzenesulfonamides, which are recognized as versatile building blocks for Diversity-Oriented Synthesis (DOS) . These scaffolds can be utilized in various metal-catalyzed cross-coupling reactions, such as Pd-catalyzed Heck reactions and intramolecular arylations, to construct skeletally diverse libraries of bicyclic and tricyclic sultams (cyclic sulfonamides) . Such compound libraries are valuable for high-throughput screening in drug discovery. Benzenesulfonamides, in general, are considered privileged structures in medicinal chemistry due to their wide range of biological activities, which include inhibitory properties against enzymes like carbonic anhydrases . Researchers may explore this compound as a key intermediate for developing novel therapeutic agents or as a template for generating molecular diversity. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

5265-55-4

Molecular Formula

C20H18BrNO2S

Molecular Weight

416.3 g/mol

IUPAC Name

N,N-dibenzyl-4-bromobenzenesulfonamide

InChI

InChI=1S/C20H18BrNO2S/c21-19-11-13-20(14-12-19)25(23,24)22(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2

InChI Key

FNHBOLAZAGOTOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

Compound Name Substituents Key Properties/Effects
N,N-Dibenzyl-4-bromobenzenesulfonamide -Br (para), -N(CH₂Ph)₂ High lipophilicity (dibenzyl groups); bromine enhances electrophilicity .
N,N-Dibenzyl-4-methylbenzenesulfonamide -CH₃ (para), -N(CH₂Ph)₂ Methyl group increases hydrophobicity but reduces electronic effects compared to -Br .
4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide -Br (para), -NO₂ (ortho), -Br (para) Nitro group introduces strong electron-withdrawing effects; dual bromine may enhance halogen bonding .
N-(4-Hydroxyphenyl)benzenesulfonamide -OH (para) Hydroxyl group enables hydrogen bonding, improving solubility in polar solvents .

Key Insights :

  • Bromine vs. Methyl : Bromine’s electronegativity and larger atomic radius may increase steric hindrance and alter crystal packing compared to methyl .
  • Nitro vs. Hydroxyl : The nitro group () drastically reduces electron density on the aromatic ring, whereas the hydroxyl group () enhances hydrogen-bonding networks, affecting solubility and solid-state interactions .

Crystallographic and Structural Comparisons

  • N,N-Dibenzyl-4-methylbenzenesulfonamide () crystallizes in a monoclinic system with intermolecular C–H⋯O interactions stabilizing the lattice .
  • N-(4-Hydroxyphenyl)benzenesulfonamide () forms O–H⋯O and N–H⋯O hydrogen bonds, creating layered structures .

Q & A

Q. What are the optimal synthetic routes for N,N-dibenzyl-4-bromobenzenesulfonamide, and what critical reaction conditions must be controlled to achieve high yields?

Methodological Answer: The synthesis typically involves a multi-step approach:

Sulfonylation: React 4-bromobenzenesulfonyl chloride with dibenzylamine in anhydrous dichloromethane under inert atmosphere (N₂/Ar) to form the sulfonamide bond. Use triethylamine (1.2 equiv) as a base to neutralize HCl byproducts .

Purification: Perform column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane:EtOAc).

Critical Conditions:

  • Maintain temperatures below 25°C during sulfonylation to minimize side reactions.
  • Ensure rigorous exclusion of moisture to prevent hydrolysis of the sulfonyl chloride intermediate .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR:
    • Aromatic Protons: Expect two distinct sets of aromatic signals: a singlet (~7.3 ppm) for the dibenzyl groups and a doublet (δ ~7.6 ppm) for the para-bromophenyl protons .
    • Sulfonamide NH: Absence of NH signal confirms complete alkylation (dibenzyl substitution).
  • IR: Confirm sulfonamide S=O stretches at ~1150 cm⁻¹ and 1350 cm⁻¹ .
  • MS (ESI): Look for [M+H]⁺ with isotopic pattern characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental crystallographic data for this compound derivatives?

Methodological Answer:

  • Crystallographic Refinement: Use SHELXL (via Olex2 or SHELXLE) to refine X-ray data. If computational models (DFT-optimized geometries) disagree with experimental bond angles, check for crystal packing effects or thermal motion artifacts .
  • Disorder Handling: For flexible dibenzyl groups, apply split models with occupancy refinement. Validate using residual electron density maps .
  • Validation Tools: Cross-check with PLATON ADDSYM to detect missed symmetry and Mercury for Hirshfeld surface analysis .

Q. How do steric effects from the dibenzyl groups influence the regioselectivity of electrophilic substitution reactions in this compound?

Methodological Answer:

  • Steric Hindrance Analysis: The bulky dibenzyl groups at the sulfonamide nitrogen create steric shielding, directing electrophiles (e.g., nitration) to the meta position relative to the bromine atom.
  • Experimental Design:
    • Perform nitration (HNO₃/H₂SO₄) at 0°C and analyze products via HPLC-MS. Compare with DFT-predicted transition states (Gaussian 16, B3LYP/6-31G*) .
    • Competing Pathways: If para-substitution is observed, assess solvent polarity effects (e.g., DMF vs. DCM) on charge stabilization .

Q. What methodologies are recommended for analyzing unexpected byproducts in the synthesis of this compound?

Methodological Answer:

  • Byproduct Identification:
    • Use LC-HRMS to detect trace impurities. For example, mono-benzylated intermediates or bromine displacement products (e.g., hydroxylation via hydrolysis).
    • Compare fragmentation patterns with synthetic standards .
  • Mechanistic Investigation:
    • Conduct kinetic studies (variable-temperature NMR) to identify rate-determining steps.
    • Probe for radical pathways (e.g., EPR spectroscopy) if benzylic C-H activation is suspected .

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